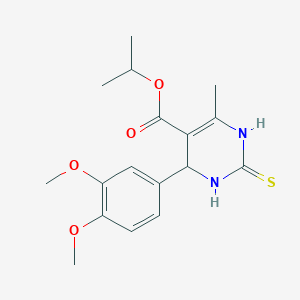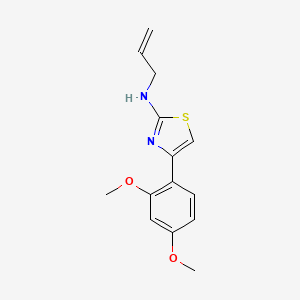
4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-ジメトキシフェニル)-N-(プロプ-2-エン-1-イル)-1,3-チアゾール-2-アミンは、チアゾール環、ジメトキシフェニル基、およびプロプ-2-エン-1-イル置換基の存在を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
4-(2,4-ジメトキシフェニル)-N-(プロプ-2-エン-1-イル)-1,3-チアゾール-2-アミンの合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、塩基性条件下でα-ハロケトンとチオ尿素を縮合させるハントシュチアゾール合成により合成できます。
ジメトキシフェニル基の導入: ジメトキシフェニル基は、適切な求核剤がハロゲン化ジメトキシベンゼン誘導体を攻撃する求核置換反応によって導入できます。
アルキル化: 最終段階は、チアゾール誘導体をアリルハライドでアルキル化してプロプ-2-エン-1-イル基を導入するプロセスです。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、反応条件を最適化し、収率を向上させるために連続フロー反応器を使用するなど、より大規模に行われる可能性があります。重要な考慮事項には、出発物質の入手可能性、反応効率、廃棄物管理が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にアリル基で酸化反応を受け、エポキシドやその他の酸化誘導体を生成する可能性があります。
還元: 還元反応は、チアゾール環またはアリル基を標的にすることができ、飽和誘導体を生成する可能性があります。
置換: ジメトキシフェニル基は、求電子置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、エポキシ化のためのm-クロロ過安息香酸(m-CPBA)などがあります。
還元: 触媒としてパラジウム炭素(Pd/C)を用いた水素化は、二重結合を還元する典型的な方法です。
置換: 求電子置換反応は、酸性条件下で臭素や硝酸などの試薬によって促進できます。
主要な生成物
酸化: エポキシドまたはヒドロキシル化誘導体。
還元: 飽和チアゾール誘導体。
置換: ハロゲン化またはニトロ化ジメトキシフェニル誘導体。
4. 科学研究の応用
化学
化学では、4-(2,4-ジメトキシフェニル)-N-(プロプ-2-エン-1-イル)-1,3-チアゾール-2-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学修飾が可能になり、新素材や触媒の開発に役立ちます。
生物学
生物学的研究では、この化合物は、潜在的な生物学的活性について調査される可能性があります。チアゾール環は一般的な薬理活性部位であり、特に抗菌剤や抗がん剤として、創薬における可能性のある用途を示唆しています。
医学
薬学的には、この化合物の誘導体は、治療的用途について探索される可能性があります。この化合物の構造的特徴により、さまざまな生物学的標的との相互作用が可能になり、新しい薬剤の開発につながる可能性があります。
産業
産業では、この化合物は、特殊化学品の合成または医薬品や農薬の製造における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated dimethoxybenzene derivative.
Alkylation: The final step involves the alkylation of the thiazole derivative with an allyl halide to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the allyl group, potentially yielding saturated derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of the thiazole ring, a common pharmacophore, suggests possible applications in drug discovery, particularly as an antimicrobial or anticancer agent.
Medicine
Medicinally, derivatives of this compound could be explored for therapeutic applications. The structural features of the compound allow for interactions with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
4-(2,4-ジメトキシフェニル)-N-(プロプ-2-エン-1-イル)-1,3-チアゾール-2-アミンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用し、その活性を調節する可能性があります。チアゾール環は、生物学的標的と水素結合またはπ-π相互作用を行う可能性があり、ジメトキシフェニル基は、疎水性相互作用を通じて結合親和性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
4-(2,4-ジメトキシフェニル)-1,3-チアゾール-2-アミン: プロプ-2-エン-1-イル基がなく、反応性と生物学的活性が変化する可能性があります。
4-(2,4-ジメトキシフェニル)-N-メチル-1,3-チアゾール-2-アミン: プロプ-2-エン-1-イル基の代わりにメチル基が含まれており、化学的性質と用途に影響を与える可能性があります。
4-(2,4-ジメトキシフェニル)-N-エチル-1,3-チアゾール-2-アミン: エチル基を持つ類似の構造であり、立体効果と電子効果の観点から比較を提供します。
独自性
4-(2,4-ジメトキシフェニル)-N-(プロプ-2-エン-1-イル)-1,3-チアゾール-2-アミンは、プロプ-2-エン-1-イル基の存在により、他の類似の化合物とは異なります。これにより、反応性を高め、さらなる官能基化のための独自な機会が得られる可能性があります。この構造的特徴は、生物学的活性にも影響を与える可能性があり、さらなる研究開発のための興味深い化合物となっています。
類似化合物との比較
Similar Compounds
4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the prop-2-en-1-yl group, potentially altering its reactivity and biological activity.
4-(2,4-Dimethoxyphenyl)-N-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of the prop-2-en-1-yl group, which may affect its chemical properties and applications.
4-(2,4-Dimethoxyphenyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure with an ethyl group, offering a comparison in terms of steric and electronic effects.
Uniqueness
The presence of the prop-2-en-1-yl group in 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine distinguishes it from other similar compounds, potentially enhancing its reactivity and providing unique opportunities for further functionalization. This structural feature may also influence its biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
4-(2,4-dimethoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-15-14-16-12(9-19-14)11-6-5-10(17-2)8-13(11)18-3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |
InChIキー |
QHWWLIXAJPGTIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)
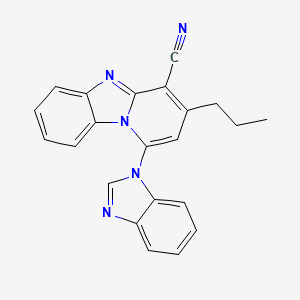
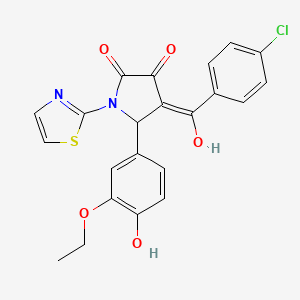
![ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11619945.png)
![(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11619949.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619955.png)
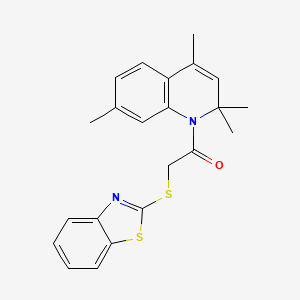
![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)
![4-[(4-bromophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619981.png)
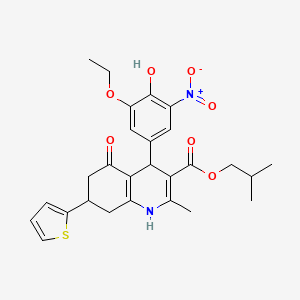
![3-Ethyl 6-methyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11620006.png)
![3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620014.png)
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
